Cas no 648423-79-4 (2-Cyclopropylpyrimidine-5-carboxylic acid)
2-Cyclopropylpyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclopropyl-pyrimidine-5-carboxylic acid
- 2-Cyclopropyl-5-pyrimidine carboxylicacid
- 2-cyclopropylpyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 2-cyclopropyl- (9CI)
- 5-Pyrimidinecarboxylicacid, 2-cyclopropyl-
- C8H8N2O2
- BCP25923
- 2-Cyclopropyl-5-pyrimidinecarboxylic acid
- SY024257
- BC684648
- AB0065646
- ST2409955
- Z4995
- BB 0238643
- 2-(Cyclopr
- GS-6606
- DTXSID50630391
- MFCD09054852
- 2-(Cyclopropyl)pyrimidine-5-carboxylic acid
- SCHEMBL1714095
- EN300-243223
- 648423-79-4
- 5-pyrimidinecarboxylic acid,2-cyclopropyl-
- 5-Pyrimidinecarboxylic acid, 2-cyclopropyl- (9CI) 2-cyclopropyl-5-pyrimidinecarboxylic acid(SALTDATA: FREE) 2-Cyclopropyl-5-pyrimidinecarboxylic acid
- Z1013716158
- FT-0681765
- AMY22658
- CS-W003589
- AKOS000301879
- SB57449
- XH0715
- 2-Cyclopropylpyrimidine-5-carboxylic acid
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- MDL: MFCD09054852
- Inchi: 1S/C8H8N2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2,(H,11,12)
- InChI Key: WWUXGTVYEKCPJQ-UHFFFAOYSA-N
- SMILES: OC(C1C=NC(C2CC2)=NC=1)=O
Computed Properties
- Exact Mass: 164.05900
- Monoisotopic Mass: 164.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1
- XLogP3: 0.3
Experimental Properties
- Color/Form: Solid
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 346.5±15.0 °C at 760 mmHg
- Flash Point: 163.4±20.4 °C
- PSA: 63.08000
- LogP: 1.05220
2-Cyclopropylpyrimidine-5-carboxylic acid Security Information
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:Room temperature
2-Cyclopropylpyrimidine-5-carboxylic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Cyclopropylpyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 61442-1/G |
2-CYCLOPROPYLPYRIMIDINE-5-CARBOXYLIC ACID |
648423-79-4 | 97% | 1g |
$139 | 2023-09-16 | |
| AstaTech | 61442-5/G |
2-CYCLOPROPYLPYRIMIDINE-5-CARBOXYLIC ACID |
648423-79-4 | 97% | 5g |
$419 | 2023-09-16 | |
| AstaTech | 61442-10/G |
2-CYCLOPROPYLPYRIMIDINE-5-CARBOXYLIC ACID |
648423-79-4 | 97% | 10/G |
$637 | 2021-07-03 | |
| Fluorochem | 060956-250mg |
2-Cyclopropyl-pyrimidine-5-carboxylic acid |
648423-79-4 | 95% | 250mg |
£47.00 | 2022-02-28 | |
| Fluorochem | 060956-1g |
2-Cyclopropyl-pyrimidine-5-carboxylic acid |
648423-79-4 | 95% | 1g |
£115.00 | 2022-02-28 | |
| Fluorochem | 060956-5g |
2-Cyclopropyl-pyrimidine-5-carboxylic acid |
648423-79-4 | 95% | 5g |
£364.00 | 2022-02-28 | |
| Fluorochem | 060956-10g |
2-Cyclopropyl-pyrimidine-5-carboxylic acid |
648423-79-4 | 95% | 10g |
£717.00 | 2022-02-28 | |
| TRC | C992068-100mg |
2-Cyclopropylpyrimidine-5-carboxylic Acid |
648423-79-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C992068-500mg |
2-Cyclopropylpyrimidine-5-carboxylic Acid |
648423-79-4 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C992068-1g |
2-Cyclopropylpyrimidine-5-carboxylic Acid |
648423-79-4 | 1g |
$ 340.00 | 2022-06-06 |
2-Cyclopropylpyrimidine-5-carboxylic acid Suppliers
2-Cyclopropylpyrimidine-5-carboxylic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-Cyclopropylpyrimidine-5-carboxylic acid
Introduction to 2-Cyclopropylpyrimidine-5-carboxylic acid (CAS No. 648423-79-4) and Its Emerging Applications in Chemical Biology
2-Cyclopropylpyrimidine-5-carboxylic acid, identified by the chemical identifier CAS No. 648423-79-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrimidine family, a class of molecules widely recognized for their roles in nucleic acid synthesis and as pharmacophores in drug development. The presence of a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 5-position introduces distinct electronic and steric features that make this compound a promising candidate for further investigation.
The structural motif of 2-cyclopropylpyrimidine-5-carboxylic acid is particularly intriguing because the cyclopropyl group can influence both the reactivity and binding affinity of the molecule. This structural feature has been exploited in various drug discovery campaigns, where such groups are often used to enhance metabolic stability, improve solubility, or modulate binding interactions with biological targets. The carboxylic acid functionality, on the other hand, provides a site for further derivatization, allowing chemists to tailor the compound’s properties for specific applications.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives as therapeutic agents. Among these, 2-cyclopropylpyrimidine-5-carboxylic acid has emerged as a compound of interest due to its potential role in inhibiting key enzymes involved in cellular processes such as DNA replication and repair. Preliminary studies have suggested that this molecule may exhibit inhibitory activity against certain kinases and polymerases, making it a valuable scaffold for developing treatments against cancers and viral infections.
One of the most compelling aspects of 2-cyclopropylpyrimidine-5-carboxylic acid is its versatility in medicinal chemistry. The combination of the cyclopropyl group and the carboxylic acid moiety allows for diverse functionalization strategies, enabling researchers to generate libraries of analogs with tailored biological activities. For instance, introducing additional substituents at the 4-position or 6-position of the pyrimidine ring can further modulate the compound’s interaction with biological targets. Such modifications have been shown to enhance potency, selectivity, and pharmacokinetic profiles, which are critical factors in drug development.
The interest in 2-cyclopropylpyrimidine-5-carboxylic acid has also been fueled by its potential applications in nucleoside analog synthesis. Pyrimidine-based nucleoside analogs are well-known for their ability to mimic natural nucleosides and interfere with viral replication or cancer cell proliferation. By incorporating structural elements like the cyclopropyl group, researchers aim to improve the stability and bioavailability of these analogs, thereby enhancing their therapeutic efficacy. Several ongoing studies are exploring the use of 2-cyclopropylpyrimidine-5-carboxylic acid as a precursor in synthesizing novel nucleoside analogs with improved pharmacological properties.
From a synthetic chemistry perspective, 2-cyclopropylpyrimidine-5-carboxylic acid presents an interesting challenge due to its complex stereochemistry. The synthesis of this compound requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been employed to construct the desired pyrimidine core efficiently. These synthetic strategies not only facilitate access to 2-cyclopropylpyrimidine-5-carboxylic acid but also provide insights into developing more complex pyrimidine derivatives for future drug discovery efforts.
The biological evaluation of 2-cyclopropylpyrimidine-5-carboxylic acid has revealed several promising leads that warrant further investigation. In vitro assays have demonstrated that this compound exhibits inhibitory activity against certain enzymes implicated in diseases such as cancer and inflammation. For example, preliminary data suggest that it may interfere with the activity of cyclin-dependent kinases (CDKs), which are known to play a crucial role in cell cycle regulation. Additionally, its interaction with other enzymes involved in DNA repair pathways has been explored, indicating potential therapeutic applications in treating genetic disorders.
The development of 2-cyclopropylpyrimidine-5-carboxylic acid into a clinical candidate is still in its early stages, but several key milestones have been achieved. Collaborative efforts between academic researchers and pharmaceutical companies have led to the identification of lead compounds derived from this scaffold that show encouraging preclinical activity. These findings have laid the groundwork for further optimization and validation studies aimed at bringing this class of compounds into clinical trials. As research progresses, it is anticipated that 2-cyclopropylpyrimidine-5-carboxylic acid will continue to emerge as a significant player in drug discovery initiatives across multiple therapeutic areas.
The future prospects for 2-cyclopropylpyrimidine-5-carboxylic acid are bright, with ongoing studies focusing on expanding its chemical space through innovative synthetic approaches and exploring new biological targets. Advances in computational chemistry and artificial intelligence are also expected to accelerate the discovery process by enabling rapid virtual screening and de novo design of novel derivatives. By leveraging these cutting-edge technologies alongside traditional experimental methods, researchers aim to unlock the full potential of this versatile scaffold.
In conclusion,2-cyclopropylpyrimidine-5-carboxylic acid (CAS No. 648423-79-4) represents a fascinating compound with significant promise in chemical biology and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and optimize synthetic methodologies,2-cyclopropylpyrimidine-5-carboxylic acid is poised to make substantial contributions to drug discovery efforts worldwide.
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